molecular formula C13H13N3O2 B2778996 N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide CAS No. 338753-55-2

N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide

Cat. No. B2778996
CAS RN: 338753-55-2
M. Wt: 243.266
InChI Key: YIKZJCWIPXZBHY-PKNBQFBNSA-N
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Description

“N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide” is a chemical compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For example, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C24H29N5O3 . More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.

Scientific Research Applications

Synthetic Organic Chemistry

Research in synthetic organic chemistry has evaluated compounds similar to N-[(2E)-2-cyano-2-[(dimethylamino)methylidene]acetyl]benzamide for their potential in creating new chemical entities with specific properties. For example, studies on N-acylation reagents and the development of chiral ligands based on the N-Ar axis highlight the importance of such compounds in organic synthesis and the creation of enantioselective catalysts (Kondo & Murakami, 2001)[https://consensus.app/papers/organic-chemistry-based-axis-kondo/c8ae3a8858395ebe8f00248ead6b40a4/?utm_source=chatgpt].

Drug Metabolism and Toxicology

The metabolism and toxicology of related compounds have been extensively studied, providing insights into their biological effects and potential risks. For instance, the metabolism of N-acetylcysteine in psychiatry suggests the importance of understanding the metabolic pathways of similar compounds for their therapeutic application (Dean, Giorlando, & Berk, 2011)[https://consensus.app/papers/nacetylcysteine-psychiatry-evidence-mechanisms-action-dean/1328ed4828595c6cb11f88f6cc9e8980/?utm_source=chatgpt]. Additionally, the review of toxicology of acetamide and formamide derivatives by Kennedy (2001)[https://consensus.app/papers/effects-acetamide-formamide-their-mono-dimethyl-kennedy/37e2fac4de115f92969b9a7bc6c71bfb/?utm_source=chatgpt] highlights the significance of understanding the toxicological profiles of such compounds.

Pharmacological Applications

In the realm of pharmacology, compounds structurally related to this compound have been explored for their potential as therapeutic agents. For example, histone deacetylase inhibitors, which share functional groups with the compound , have been studied for their anticancer properties, indicating the potential therapeutic applications of such compounds in oncology (Kouraklis & Theocharis, 2006)[https://consensus.app/papers/histone-deacetylase-inhibitors-novel-target-anticancer-kouraklis/a6847a009d525c33a543bc8490f0c4a7/?utm_source=chatgpt].

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(E)-2-cyano-3-(dimethylamino)prop-2-enoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)9-11(8-14)13(18)15-12(17)10-6-4-3-5-7-10/h3-7,9H,1-2H3,(H,15,17,18)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZJCWIPXZBHY-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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